molecular formula C14H13NOS B8652406 10H-phenothiazine-3-methanol, 10-methyl- CAS No. 17800-45-2

10H-phenothiazine-3-methanol, 10-methyl-

Cat. No.: B8652406
CAS No.: 17800-45-2
M. Wt: 243.33 g/mol
InChI Key: HDQFWPZZCXBWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-phenothiazine-3-methanol, 10-methyl- is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H-phenothiazine-3-methanol, 10-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-phenothiazine-3-methanol, 10-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17800-45-2

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

(10-methylphenothiazin-3-yl)methanol

InChI

InChI=1S/C14H13NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-8,16H,9H2,1H3

InChI Key

HDQFWPZZCXBWRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)SC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

With ice-cooling, sodium borohydride (4.16 g, 110 mmol) was added to a mixture of 3-formyl-10-methylphenothiazine (24.6 g, 102 mmol), THF (100 ml) and ethanol (100 ml), the mixture was stirred for 10 minutes and then at room temperature for 20 minutes. The solvent was evaporated under a reduced pressure, water and 2N hydrochloric acid were added to the residue in that order, and then the reaction product was extracted with ethyl acetate. The extract was washed with a saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution in that order, dried over anhydrous magnesium sulfate, and then concentrated under a reduced pressure. By recrystallizing the resulting residue from ethyl acetate-hexane, the title compound (18.9 g, 77.7 mmol, 76%) was obtained as yellow crystals.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

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